![molecular formula C12H16N2O5 B14198449 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene CAS No. 921771-96-2](/img/structure/B14198449.png)
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a dinitropentan-2-yl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the dinitropentan-2-yl group and the methoxybenzene ring separately.
Reaction Conditions: The dinitropentan-2-yl group is synthesized through nitration reactions, where pentane derivatives are treated with nitric acid under controlled conditions to introduce nitro groups.
Coupling Reaction: The dinitropentan-2-yl group is then coupled with the methoxybenzene ring using a Friedel-Crafts alkylation reaction, which involves the use of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium hydroxide or halogens.
Major Products: The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzene derivatives.
Scientific Research Applications
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism, depending on its specific derivatives and modifications.
Comparison with Similar Compounds
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene can be compared with similar compounds:
Similar Compounds: Compounds such as 1,3-dinitrobenzene, 4-methoxybenzaldehyde, and 2,4-dinitrotoluene share structural similarities.
Uniqueness: The presence of both the dinitropentan-2-yl group and the methoxybenzene ring in this compound makes it unique, providing distinct chemical and physical properties that are not observed in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
921771-96-2 |
|---|---|
Molecular Formula |
C12H16N2O5 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene |
InChI |
InChI=1S/C12H16N2O5/c1-3-12(14(17)18)11(8-13(15)16)9-4-6-10(19-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
OCKWEVRMBGKWJE-NEPJUHHUSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




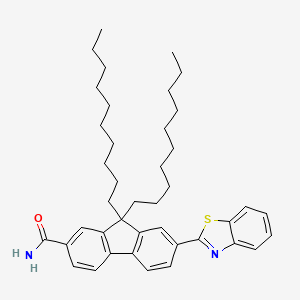
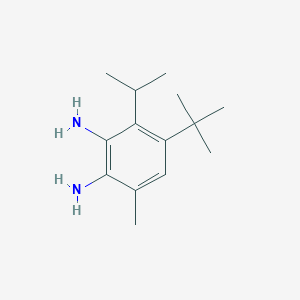


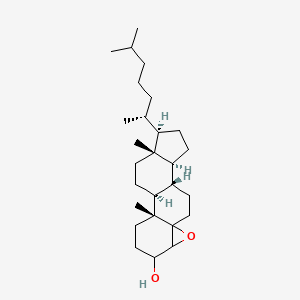
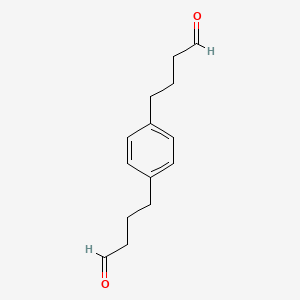
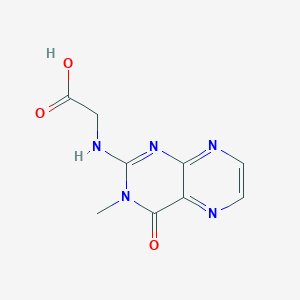
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
